molecular formula C10H12N4OS B2762616 1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 955567-17-6

1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B2762616
CAS RN: 955567-17-6
M. Wt: 236.29
InChI Key: JTBXHLJHCCTQGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide, also known as ETP-46464, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques

Pyrazole derivatives, such as those related to "1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide," have been synthesized through various routes, including the condensation of hydrazines with different carbonyl compounds. These methods highlight the versatility of pyrazole chemistry in accessing diverse heterocyclic compounds with potential biological activities (Ghozlan et al., 2014).

Chemical Transformations

Pyrazole derivatives undergo numerous chemical transformations, enabling the synthesis of complex heterocyclic structures. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea demonstrates the capacity for pyrazole compounds to engage in ANRORC rearrangement, leading to novel heterocyclic compounds with characterized structures through X-ray analysis (Ledenyova et al., 2018).

Biological Applications

Antiviral Activities

Some pyrazole derivatives have shown significant antiviral activities. For example, benzamide-based 5-aminopyrazoles and their fused heterocycles have been found to possess remarkable activity against the avian influenza virus, highlighting the therapeutic potential of pyrazole compounds in antiviral research (Hebishy et al., 2020).

Nematocidal Activity

Research on pyrazole carboxamide derivatives has uncovered their utility in agrochemical applications, particularly as nematocides. While some compounds in this class exhibit weak fungicidal activity, their nematocidal efficacy against certain species points to their potential in agricultural pest control (Zhao et al., 2017).

properties

IUPAC Name

1-ethyl-N-(5-methyl-1,3-thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-3-14-5-4-8(13-14)9(15)12-10-11-6-7(2)16-10/h4-6H,3H2,1-2H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBXHLJHCCTQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=NC=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-ethyl-N-(5-methylthiazol-2-yl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.